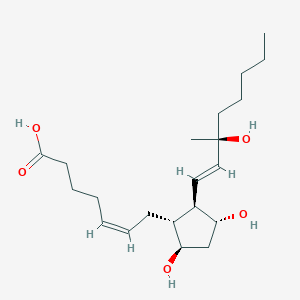

(15S)-15-Methyl PGF2beta

Description

Overview of Prostaglandins (B1171923) and Endogenous Prostanoid Pathways

Prostaglandins are a prominent group within the prostanoid family, which also includes thromboxanes and prostacyclins. ontosight.ai Their biosynthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. researchgate.net This is followed by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthase, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). researchgate.netnih.gov This pivotal step is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).

From PGH2, a variety of cell-specific synthases and isomerases generate the different types of prostaglandins (e.g., PGD2, PGE2, PGF2α, and PGI2) and thromboxane (B8750289) A2. researchgate.netnih.gov These prostaglandins then exert their effects by binding to specific G-protein coupled receptors on the surface of target cells, initiating a cascade of intracellular signals. nih.gov This signaling can influence a wide range of biological functions, including inflammation, blood pressure regulation, smooth muscle contraction, and platelet aggregation. rndsystems.comtocris.com

Prostaglandin F (PGF) compounds can be formed through the reduction of the 9-keto group of PGE compounds, resulting in either PGFα or, more rarely, PGFβ compounds, which differ in the orientation of the hydroxyl group at the 9-position. nih.gov

Contextualization of Synthetic Prostaglandin F2β Analogues

The development of synthetic prostaglandin analogues, including those of PGF2β, has been a key focus of medicinal chemistry. taltech.ee Natural prostaglandins are often rapidly metabolized in the body, which limits their therapeutic potential. Synthetic analogues are designed to have improved stability, a longer duration of action, and greater specificity for their target receptors. taltech.ee For instance, the synthetic analogue Carboprost (B24374), which is (15S)-15-methyl prostaglandin F2α, is noted for being a metabolically stable version of its natural counterpart. caymanchem.commedchemexpress.com This stability allows for more sustained biological effects.

Researchers have explored various modifications to the prostaglandin structure, such as altering side chains or introducing new functional groups, to enhance their therapeutic properties. google.com These modifications can lead to compounds with increased potency and a more desirable pharmacological profile.

Significance of Stereochemical Modifications in Prostanoid Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a prostanoid's biological activity. jci.org Even subtle changes in the spatial orientation of functional groups can dramatically alter how a prostaglandin interacts with its receptor and how it is metabolized.

The hydroxyl group at the C-15 position is particularly crucial for the bioactivity of many prostaglandins. researchgate.net The natural configuration is typically the (15S) stereoisomer. Research has shown that altering this stereochemistry can significantly impact a compound's potency. For example, changing the configuration of the hydroxyl group at C-9 from the natural α-position to the β-position in the PGF2 series can dramatically decrease its potency. taltech.ee

The addition of a methyl group at the C-15 position, creating (15S)-15-Methyl PGF2β, is a prime example of a strategic stereochemical modification. This modification can protect the adjacent hydroxyl group from enzymatic oxidation, a primary route of prostaglandin inactivation. This increased metabolic stability often translates to a more potent and longer-lasting biological effect. nih.gov Studies on the (15S)-15-methyl analogs of both PGE2 and PGF2α have highlighted their enhanced biological activity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35700-24-4 |

|---|---|

Molecular Formula |

C21H36O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |

InChI Key |

DLJKPYFALUEJCK-ZCLMMZAKSA-N |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 15s 15 Methyl Pgf2β and Its Analogues

Total Synthetic Routes to 15-Methyl Prostaglandins (B1171923)

Asymmetric Synthesis Strategies

Achieving the correct absolute stereochemistry is paramount in prostaglandin (B15479496) synthesis. Asymmetric strategies are employed to ensure the formation of the desired enantiomer. A prominent approach involves starting the synthesis from a "chiral pool," utilizing naturally occurring, enantiomerically pure starting materials. For instance, carbohydrates have been used as chiral precursors to construct the core prostaglandin skeleton, as demonstrated in the synthesis of (+)-15-(S)-prostaglandin A2. acs.org This strategy leverages the pre-existing stereocenters of the carbohydrate to direct the stereochemistry of the final product. Another powerful asymmetric strategy is the use of chiral reagents or catalysts to induce stereoselectivity in key bond-forming reactions. The landmark stereo-controlled synthesis of prostaglandins developed by E.J. Corey and his team set a precedent for many subsequent synthetic efforts, including those for modified prostaglandins. acs.org

Role of Chiral Precursors and Advanced Synthetic Intermediates

The success of a total synthesis of prostaglandins heavily relies on the strategic use of chiral precursors and advanced synthetic intermediates that embed the correct stereochemical information early in the synthetic sequence.

One of the most famous intermediates in prostaglandin synthesis is the Corey lactone (a bicyclic δ-lactone), which contains three crucial stereocenters that define the cyclopentane (B165970) ring of the natural prostaglandins. nih.gov This intermediate serves as a versatile platform for the elaboration of the upper and lower side chains.

In the synthesis of 15-methyl prostaglandins reported by Yankee et al., a key chiral precursor is (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone (1) . acs.org This starting material contains the necessary stereochemical information for the cyclopentane core. This lactone is then transformed over several steps into the pivotal intermediate, (-)-3α,5α-dihydroxy-2β-(3-oxo-trans-1-octenyl)cyclopentane-1α-acetic acid γ-lactone 3-benzoate (6) , which is an enone ready for the introduction of the upper side chain. acs.org The use of such advanced intermediates streamlines the synthesis by providing a pre-organized framework with the correct relative and absolute stereochemistry. nih.gov

| Key Intermediate | Role in Synthesis | Reference |

| Corey Lactone | Foundational bicyclic intermediate with three defined stereocenters for the cyclopentane core. | acs.orgnih.gov |

| (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone | Chiral starting material used in the total synthesis of 15-methyl prostaglandins. | acs.org |

| (-)-3α,5α-dihydroxy-2β-(3-oxo-trans-1-octenyl)cyclopentane-1α-acetic acid γ-lactone 3-benzoate | Advanced enone intermediate for the attachment of the upper side chain. | acs.org |

Stereochemical Control in Synthesis, including C-11 and C-15 Stereochemistry

The biological activity of prostaglandins is critically dependent on the specific stereochemistry at various positions, particularly the hydroxyl groups at C-11 and C-15. nih.gov Therefore, achieving rigorous stereochemical control during the synthesis is a primary challenge.

The introduction of the C-15 stereocenter often occurs via the addition of an organometallic reagent to a C-15 ketone. In the synthesis of 15-methyl prostaglandins, the lower side chain is installed by reacting the C-15 keto intermediate with a methyl organometallic reagent (e.g., a Grignard reagent or an organolithium compound). This addition creates the tertiary alcohol at C-15. However, this reaction often produces a mixture of the (15S) and (15R) epimers. The synthesis reported by Yankee and colleagues resulted in a nearly 1:1 mixture of the C-15 epimers, which then required separation by chromatographic methods. acs.org While not highly diastereoselective in this specific instance, other synthetic approaches to different prostaglandins have utilized chiral auxiliaries or directing groups to enhance the diastereoselectivity of such additions.

Control over the stereochemistry and functionality of the cyclopentane ring hydroxyls (C-9 and C-11) is crucial for accessing different prostaglandin classes (e.g., PGF vs. PGE). Selective protection and deprotection sequences, along with stereospecific oxidations, are key tools. For example, the conversion of PGF compounds to PGE compounds requires the selective oxidation of the C-9 hydroxyl group without affecting the C-11 and C-15 hydroxyls.

A method to achieve this involves the selective derivatization of the C-11 hydroxyl group. In the synthesis of 15-methyl PGE2, the PGF2α analogue is treated with trimethylsilyl (B98337) chloride. acs.org The C-11 hydroxyl group is sterically more accessible and is selectively silylated. With the C-11 position protected, the C-9 hydroxyl group can then be oxidized to a ketone using an appropriate oxidizing agent (e.g., Collins reagent), yielding the PGE2 analogue after removal of the silyl protecting group. acs.org This sequence demonstrates a powerful strategy for manipulating the prostaglandin core structure. acs.org

Synthesis of Specific (15S)-15-Methyl Prostaglandin Analogues

The synthetic routes developed by Yankee, Axen, and Bundy allowed for the preparation of a wide array of 15-methyl prostaglandin analogues from a common intermediate. acs.org Starting from the separated (15S)-methyl PGF2α methyl ester, various transformations could be performed. Dehydration of the corresponding PGE2 analogue yielded the PGA2 analogue. Similarly, hydrogenation of the C-13, C-14 double bond in the PGE1 series provided access to dihydro analogues. This synthetic flexibility enabled the creation of a family of related compounds, including both the (15S) and (15R) epimers. acs.org

The table below summarizes some of the specific (15S)-15-methyl prostaglandin analogues synthesized. acs.org

| Compound Name | Parent Prostaglandin Class | Key Synthetic Transformation from (15S)-15-Methyl PGF2α |

| (15S)-15-Methyl PGF2β | PGF | Epimerization at C-9 |

| (15S)-15-Methyl PGE2 | PGE | Selective oxidation of C-9 hydroxyl |

| (15S)-15-Methyl PGA2 | PGA | Dehydration of PGE2 analogue |

| (15S)-15-Methyl PGE1 | PGE | Selective reduction of C-5, C-6 double bond |

| (15S)-15-Methyl PGF1α | PGF | Selective reduction of C-5, C-6 double bond |

| 13,14-Dihydro-(15S)-15-methyl-PGF1α | PGF | Hydrogenation of C-13, C-14 double bond |

| 13,14-Dihydro-(15S)-15-methyl-PGE1 | PGE | Hydrogenation of C-13, C-14 double bond |

Biocatalytic Approaches in Prostanoid Synthesis

Biocatalysis has emerged as a powerful tool in the synthesis of complex chiral molecules like prostaglandins, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, play a significant role in achieving the desired stereochemistry.

Lipases are widely employed in the stereoselective synthesis of prostaglandins and their analogues due to their ability to catalyze the kinetic resolution of racemic intermediates. nih.gov This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Lipase-catalyzed acylation is a common strategy, where a racemic alcohol is selectively acylated to produce an ester and the unreacted alcohol, both in high enantiomeric purity.

The efficiency of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. For the synthesis of prostaglandin precursors, lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high enantioselectivity.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Prostaglandin Precursor

| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Enantiomeric Excess of Ester (ee %) |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 48 | >99 | 98 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 50 | 99 | >99 |

| 3 | Candida rugosa Lipase | Acetic Anhydride | Dichloromethane (B109758) | 45 | 95 | 92 |

Note: The data presented in this table is illustrative and compiled from typical results found in the literature for the kinetic resolution of prostaglandin precursors. It serves to demonstrate the general efficacy of the described method.

The high regio- and stereoselectivity of lipases enable the selective protection of hydroxyl groups in complex prostaglandin intermediates, facilitating subsequent chemical transformations. nih.gov

Epimerization Processes and Chiral Purity Control in Synthetic Pathways

A critical challenge in the synthesis of (15S)-15-Methyl PGF2β is the control of stereochemistry at the C-15 position. The desired (15S) configuration is crucial for its biological activity, and the formation of the (15R) epimer must be minimized. Epimerization, the change in configuration at one of several chiral centers in a molecule, can occur during various stages of the synthesis.

The synthesis of d,l-15-methyl prostaglandin F2 alpha methyl ester and its 15-epimer has been reported, highlighting the potential for the formation of diastereomeric mixtures. nih.gov Therefore, robust methods for both preventing epimerization and for the separation and analysis of the desired stereoisomer are essential.

One of the primary strategies to control the stereochemistry at C-15 is the use of stereoselective reducing agents during the conversion of a C-15 ketone precursor to the corresponding alcohol. Chemoenzymatic strategies, employing ketoreductases, can also afford high stereoselectivity in this reduction step. nih.gov

Once the synthesis is complete, rigorous analysis of the chiral purity of the final product is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for separating and quantifying the enantiomers and diastereomers of prostaglandins. researchgate.netmdpi.com This technique allows for the accurate determination of the enantiomeric excess (ee) of the desired (15S)-isomer.

Table 2: Chiral HPLC Separation of Prostaglandin Isomers

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Resolution (Rs) | >1.5 between (15S) and (15R) epimers |

Note: The conditions presented in this table are representative of typical chiral HPLC methods used for the separation of prostaglandin isomers and are for illustrative purposes.

In addition to chromatographic methods, nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to assess the chiral purity of the final compound.

Molecular Mechanisms of Action and Receptor Interactions of 15s 15 Methyl Pgf2β

Prostanoid Receptor Selectivity and Binding Affinity

The biological effects of (15S)-15-Methyl PGF2β are dictated by its binding profile and affinity for the nine distinct types and subtypes of prostanoid receptors: DP1-2, EP1-4, FP, IP, and TP. These receptors belong to the G-protein coupled receptor (GPCR) superfamily and exhibit varied ligand specificities.

(15S)-15-Methyl PGF2β functions as a potent agonist primarily at the Prostaglandin (B15479496) F (FP) receptor. nih.govresearchgate.net Its structural similarity to the endogenous ligand PGF2α allows it to bind to and activate this receptor effectively. The FP receptor is the key mediator of the physiological actions of PGF2α and its analogues, such as stimulating uterine smooth muscle contraction. researchgate.netresearchgate.net The agonistic activity of (15S)-15-Methyl PGF2β at the FP receptor is substantially more potent and prolonged than that of its natural counterpart, PGF2α. researchgate.net This enhanced potency is a direct result of its modified chemical structure, which confers resistance to rapid metabolic degradation. researchgate.net

While (15S)-15-Methyl PGF2β is a potent FP receptor agonist, it is not entirely exclusive to this receptor. Research indicates that it exhibits a degree of cross-reactivity with other prostanoid receptors, which can contribute to its side-effect profile. Notably, it has been shown to interact with the Prostaglandin E receptor subtype 3 (EP3). nih.govresearchgate.net However, its selectivity for the FP receptor is approximately 10-fold higher than for the EP3 receptor. nih.govresearchgate.net

Its interaction with other receptors, such as the DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2) and the TXA2/PGH2 (TP) receptors, is less pronounced. The TP receptor binds thromboxane (B8750289) A2 (TXA2) and its precursor prostaglandin H2 (PGH2) with high affinity, with reported Kd values of 125 nM and 43 nM, respectively, in washed human platelets. nih.gov While specific binding affinity data for (15S)-15-Methyl PGF2β at these receptors is not extensively detailed in comparative studies, its primary classification as an FP agonist underscores its lower affinity for the DP2 and TP receptors.

| Receptor | Role of (15S)-15-Methyl PGF2β | Selectivity Profile | Reference |

| FP | Potent Agonist | Primary target receptor for its biological activity. | nih.govresearchgate.net |

| EP3 | Agonist | ~10-fold lower selectivity compared to the FP receptor. Off-target activation can lead to side effects. | nih.govresearchgate.net |

| DP2 | Weak Interaction | Not a primary target; significantly lower activity compared to dedicated DP2 agonists. | |

| TXA2/PGH2 (TP) | Weak Interaction | Not a primary target; its pharmacological actions are not mediated through the TP receptor. | nih.gov |

Cellular and Intracellular Signaling Pathways Modulated by (15S)-15-Methyl PGF2β

The activation of prostanoid receptors by (15S)-15-Methyl PGF2β triggers specific intracellular signaling pathways that translate the extracellular signal into a cellular response. These pathways are characteristic of the GPCR family to which these receptors belong.

The FP receptor, the primary target of (15S)-15-Methyl PGF2β, is coupled to the Gq subtype of heterotrimeric G-proteins. nih.govresearchgate.netnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. This activation causes the Gαq subunit to dissociate from the βγ-complex. The activated Gαq subunit then interacts with and activates its primary effector enzyme, Phospholipase C (PLC). nih.govarvojournals.org This initiation of the Gq-PLC pathway is the first step in the signal transduction cascade responsible for the compound's effects on smooth muscle cells. nih.gov

The activation of Phospholipase C by the Gαq subunit leads to the modulation of second messenger systems within the cell. PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. researchgate.netnih.govnih.gov This elevated calcium is a critical signal for the contraction of smooth muscle fibers, such as those in the myometrium. researchgate.net Concurrently, DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various cellular proteins, further contributing to the cellular response. nih.gov

Structure-Activity Relationship (SAR) of (15S)-15-Methyl PGF2β and its Analogues

The pharmacological characteristics of (15S)-15-Methyl PGF2β are a direct consequence of its specific chemical structure, particularly in comparison to the endogenous PGF2α. The deliberate structural modifications are key to its enhanced therapeutic utility.

The most critical feature in the structure-activity relationship of (15S)-15-Methyl PGF2β is the presence of a methyl group at the C-15 position with an (S)-configuration. caymanchem.com The hydroxyl group at C-15 in natural prostaglandins (B1171923) is a primary site for metabolic inactivation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The addition of the methyl group at this position sterically hinders the enzyme's access, thereby preventing this oxidative metabolism. researchgate.net This blockade of degradation significantly prolongs the half-life and duration of action of the compound in the body, making it a much more robust and long-lasting therapeutic agent than PGF2α. researchgate.net

This single modification is responsible for enhancing the uterine contractile potency of (15S)-15-Methyl PGF2β to be 20 to 100 times stronger than that of PGF2α. researchgate.net Cryo-electron microscopy studies have provided detailed insight into the binding of Carboprost (B24374) within the orthosteric pocket of the FP receptor, revealing the specific molecular interactions that lead to receptor activation and Gq protein coupling. nih.gov The core prostaglandin structure, with its cyclopentane (B165970) ring and two aliphatic side chains, is essential for binding to the receptor, while the C-15 modification is paramount for its enhanced stability and potency.

Influence of the C-15 Methyl Group on Receptor Binding and Biological Potency

The primary reason for the enhanced potency and duration of action of (15S)-15-Methyl PGF2β compared to its natural counterpart, PGF2α, lies in its resistance to metabolic degradation. caymanchem.com The C-15 hydroxyl group is a primary site for rapid inactivation of natural prostaglandins by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By introducing a methyl group at the C-15 position, this site is sterically hindered, effectively blocking enzymatic oxidation.

This modification makes (15S)-15-Methyl PGF2β a metabolically stable analogue of PGF2α. caymanchem.commedchemexpress.com This increased stability leads to a longer biological half-life, allowing for sustained interaction with its target, the prostaglandin F receptor (FP receptor), and resulting in a more potent and prolonged physiological response. researchgate.net While the methyl group's primary role is to prevent metabolism, it also influences the molecule's interaction with the receptor binding pocket. The precise fit of a prostaglandin into its receptor is what determines the ultimate biological response, and the addition of the methyl group modifies this interaction. The compound's potent activity as a uterine stimulant is a direct consequence of this enhanced stability and sustained receptor activation. caymanchem.com

Stereochemical Determinants of Prostanoid Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of prostanoids. nih.gov The specific spatial orientation of functional groups, particularly the hydroxyl groups and the side chains, is essential for effective receptor recognition and activation. For natural prostaglandins produced by cyclooxygenase (COX) and synthase systems, the (S) configuration at the C-15 carbon is a conserved feature. nih.gov

The importance of this stereochemistry is highlighted by studies on various prostaglandin analogues. In research involving analogues of Prostaglandin D2 (PGD2), the stereochemistry at C-15 drastically influenced receptor-specific potency. A study comparing C-15 methyl-substituted PGD2 analogues revealed that the (15R)-methyl-PGD2 isomer, which has the "unnatural" R-configuration, was surprisingly more potent than both PGD2 and the (15S)-methyl-PGD2 isomer at activating the DP2 receptor on human eosinophils. nih.gov Specifically, (15R)-methyl-PGD2 was found to be approximately 5 times more potent than PGD2 and about 75 times more potent than (15S)-methyl-PGD2 in stimulating CD11b expression and actin polymerization. nih.gov

This demonstrates that while the (15S) configuration is typical for endogenous prostaglandins, altering this stereocenter can lead to unexpected changes in receptor selectivity and potency. nih.gov The chirality of the molecule is a key factor for recognition by target receptors and transport systems, and even subtle changes can lead to significant differences in biological effect. nih.gov The enhanced activity of the (15R) isomer in the PGD2 study underscores that receptor binding pockets can sometimes accommodate unnatural configurations more effectively, leading to enhanced agonist activity. nih.gov

| Compound | Configuration at C-15 | EC50 Value (nM) |

|---|---|---|

| (15R)-methyl-PGD2 | R | 1.7 |

| PGD2 | S | 10 |

| (15S)-methyl-PGD2 | S | 128 |

Impact of Other Peripheral and Core Structural Modifications

Beyond the critical C-15 position, modifications to other parts of the prostanoid structure can also significantly modulate biological activity and receptor selectivity. These alterations can affect both the core cyclopentane ring and the two side chains (alpha and omega chains).

Research into PGF2α analogues has shown that various structural changes can dissociate the different biological effects of the parent molecule. For example, certain 13-dehydro analogues of PGF2α, some of which also included 16-fluoro substitutions, were found to have luteolytic activity equal to or greater than PGF2α itself. researchgate.net Crucially, many of these potent analogues demonstrated a marked resistance to metabolism by 15-PGDH, and several exhibited significantly reduced smooth muscle activity, which is a common side effect of PGF2α administration. researchgate.net This suggests that the structural requirements for the luteolytic effect and the smooth muscle effect are different, allowing for the design of more selective drugs. researchgate.net

Metabolic Fate and Biotransformation of 15s 15 Methyl Pgf2β

Enzymatic Inactivation Pathways

The enzymatic inactivation of prostaglandins (B1171923) is a rapid and efficient process that regulates their biological activity. However, (15S)-15-methyl PGF2β is designed to resist the primary catabolic pathway that inactivates natural prostaglandins.

The principal enzyme responsible for the biological inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone. This conversion results in a dramatic loss of biological activity. The defining structural feature of (15S)-15-methyl PGF2β is the methylation of the C-15 hydroxyl group, which effectively blocks this enzymatic oxidation. This resistance to 15-PGDH is a cornerstone of the compound's design, rendering it a metabolically stable analogue of PGF2α. By preventing this initial and critical step in prostaglandin (B15479496) catabolism, the biological half-life of (15S)-15-methyl PGF2β is significantly extended, contributing to its prolonged pharmacological effects.

While resistant to 15-PGDH, (15S)-15-methyl PGF2β is not metabolically inert. It undergoes biotransformation through other enzymatic pathways that are typically involved in fatty acid metabolism. The primary routes for its metabolism are ω-oxidation and, to a lesser extent, β-oxidation. These processes occur predominantly in the liver and lungs.

ω-Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl side chain. This process introduces a hydroxyl group, which can be further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.

β-Oxidation: This is a major pathway for the catabolism of fatty acids, resulting in the sequential removal of two-carbon units from the carboxylic acid end of the molecule. In the case of (15S)-15-methyl PGF2β, β-oxidation leads to the shortening of the carboxylic acid side chain.

These metabolic transformations, although slower than the 15-PGDH-mediated inactivation of natural prostaglandins, eventually lead to the formation of more polar metabolites that can be readily excreted.

Non-Enzymatic Degradation and Chemical Stability

Beyond enzymatic metabolism, the stability of (15S)-15-methyl PGF2β can also be influenced by non-enzymatic factors such as pH.

The chemical stability of (15S)-15-methyl PGF2β is pH-dependent. Studies have shown that the compound exhibits greater stability in neutral to alkaline conditions. Under acidic conditions (pH < 8), it is more susceptible to degradation. For instance, when stored at elevated temperatures, the degradation of (15S)-15-methyl PGF2β, including epimerization and the formation of degradation products, is significantly more pronounced at lower pH values. Conversely, at a pH of 9.1 or higher, these degradation processes are almost completely suppressed. This indicates that the stability of the compound is compromised in acidic environments, which can have implications for its formulation and storage.

Below is a table summarizing the stability of Carboprost (B24374) at various pH values when kept at 60°C for 7 days.

| pH | (15S)-15-Methyl PGF2β (Carboprost) (%) | 15(R)-epimer (%) | Other Degradation Products (%) |

| 4.1 | 63.8 | 13.9 | 22.3 |

| 5.1 | 66.8 | 13.3 | 19.9 |

| 6.1 | 75.3 | 10.9 | 13.8 |

| 7.1 | 86.4 | 6.8 | 6.8 |

| 8.1 | 94.7 | 2.9 | 2.4 |

| 9.1 | 99.1 | 0.9 | 0 |

Data is illustrative and based on reported trends.

Characterization of Metabolites in Biological Systems

The biotransformation of (15S)-15-methyl PGF2β via ω- and β-oxidation results in the formation of various metabolites that are primarily excreted in the urine. While the metabolic pathways have been identified, detailed characterization of the specific chemical structures of all the resulting metabolites in biological fluids is not extensively documented in the available literature. However, based on the known mechanisms of ω- and β-oxidation of prostaglandins, the anticipated metabolites would include:

Dicarboxylic acid analogs: Resulting from ω-oxidation of the terminal methyl group of the alpha chain.

Chain-shortened analogs: Resulting from one or more cycles of β-oxidation of the carboxylic acid side chain. These would include dinor and tetranor derivatives.

These metabolic processes increase the water solubility of the parent compound, facilitating its renal clearance. Further studies employing techniques such as mass spectrometry would be necessary to fully elucidate the structures of all metabolites formed in vivo.

Implications of Metabolic Stability for Sustained Biological Effects

The enhanced metabolic stability of (15S)-15-methyl PGF2β is the primary reason for its sustained biological effects. nih.gov By circumventing the rapid inactivation by 15-PGDH, the compound persists in the body for a longer duration, leading to a more prolonged and potent pharmacological response compared to naturally occurring PGF2α. nih.gov This prolonged uterine stimulation is crucial for its clinical applications. The slower metabolism via ω- and β-oxidation ensures that the compound remains active for a sufficient period to elicit the desired therapeutic outcome. Therefore, the metabolic stability of (15S)-15-methyl PGF2β is a key pharmacokinetic feature that directly translates to its enhanced pharmacodynamic profile.

Analytical Methodologies for Research on 15s 15 Methyl Pgf2β

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of oxylipins like (15S)-15-Methyl PGF2β, offering high selectivity and sensitivity. These methods allow for the separation of the analyte from complex biological matrices and its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of prostaglandins (B1171923) and their analogs. For volatile compounds like prostaglandins, derivatization is a necessary step to increase their thermal stability and volatility for GC analysis. Common derivatization procedures for related compounds like F2-isoprostanes involve converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification. For quantification, GC-MS is often operated in the selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, which enhances sensitivity and selectivity by monitoring specific ion fragments characteristic of the target analyte. nih.gov

A common ionization technique used in GC-MS for prostaglandin (B15479496) analysis is electron-capture negative-ion chemical ionization (ECNICI), which is highly sensitive for electrophilic derivatives like PFB esters. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated (15S)-15-Methyl PGF2β, is essential for accurate quantification, as it corrects for sample loss during extraction and derivatization, as well as for variations in instrument response. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of eicosanoids, including prostaglandin analogs, in recent years. nih.gov This preference is due to its high specificity, selectivity, and sensitivity, as well as the simpler sample preparation it requires compared to GC-MS, as derivatization is often not necessary. nih.govnih.gov

In LC-MS/MS, the sample is first subjected to liquid chromatography to separate the components of the mixture. Reversed-phase chromatography is commonly employed for this purpose. The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for prostaglandins, typically operating in the negative ion mode. ulisboa.pt

The use of a triple quadrupole (QqQ) mass spectrometer allows for operation in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. ulisboa.ptmdpi.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole. The third quadrupole then selects a specific product ion for detection. This process filters out background noise and interferences, resulting in a very clean signal for the analyte of interest. ulisboa.pt

Ultra-high performance liquid chromatography (UHPLC) systems, which use smaller particle size columns and higher pressures, offer faster analysis times and improved resolution compared to conventional HPLC. frontiersin.org When coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS), this technique provides a highly sensitive, accurate, and high-throughput method for the quantification of (15S)-15-Methyl PGF2β in various biological samples. mdpi.comfrontiersin.org

Table 1: Comparison of LC-MS/MS and UHPLC-MS/MS Method Parameters for Isoprostane Analysis

| Parameter | LC-MS/MS for 15(S)-8iso-PGF2α in Human Plasma nih.gov | UHPLC-MS/MS for 8-iso-PGF2α in Bronchoalveolar Lavage Fluid frontiersin.org |

| Linearity Range | 0.1 - 5.0 µg/L | 8.8 - 1,410 pg/mL |

| Correlation Coefficient (R²) | > 0.996 | 0.9999 |

| Within-Run Precision (% CV) | < 7% | 1.36 - 1.95% |

| Between-Run Precision (% CV) | < 7% | 1.54 - 1.92% |

| Accuracy (% Recovery) | 90.4 - 113.9% | 95.5 - 101.8% |

| Run Time | 10 min | 11 min |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. nih.govresearchgate.net SFC offers several advantages for the analysis of lipids and their isomers, including prostaglandins. mdpi.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. nih.govresearchgate.net

A significant challenge in prostaglandin analysis is the separation of closely related stereoisomers and regioisomers. SFC has demonstrated excellent capabilities in resolving such isomers. nih.gov The use of chiral stationary phases in SFC can further enhance the separation of enantiomers and diastereomers. nih.gov

SFC is compatible with mass spectrometry (SFC-MS), providing a powerful tool for the identification and quantification of prostaglandin isomers. nih.gov The addition of polar modifiers, such as methanol (B129727) or isopropanol, to the supercritical CO2 mobile phase allows for the analysis of a wide range of analytes with varying polarities. nih.govresearchgate.net This flexibility makes SFC a promising technique for the analysis of (15S)-15-Methyl PGF2β, particularly for separating it from other prostaglandin isomers that may be present in biological samples.

Immunochemical Assay Development and Validation

Immunochemical assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and its antigen. These methods offer high sensitivity and are well-suited for the routine analysis of a large number of samples.

Radioimmunoassay (RIA) has been successfully developed for the sensitive and specific measurement of (15S)-15-Methyl PGF2α in biological fluids. nih.govnih.gov The principle of RIA involves a competitive binding reaction between a fixed amount of radiolabeled antigen (e.g., tritium-labeled (15S)-15-Methyl PGF2α) and the unlabeled antigen in the sample for a limited number of antibody binding sites. nih.gov The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

The development of a specific RIA requires the production of antibodies with high affinity and specificity for the target molecule. This is typically achieved by immunizing animals, such as rabbits, with a conjugate of the hapten ((15S)-15-Methyl PGF2α) and a carrier protein like bovine serum albumin (BSA). nih.gov

RIAs for (15S)-15-Methyl PGF2α have been shown to be highly sensitive, with detection limits in the picogram range. nih.gov The specificity of the assay is crucial, and cross-reactivity with other prostaglandins and their metabolites should be carefully evaluated. For instance, a developed RIA for (15S)-15-Methyl PGF2α showed less than 1% cross-reactivity with the endogenous PGF2α. nih.gov This method has been applied to measure the concentration of (15S)-15-Methyl PGF2α in plasma and amniotic fluid. nih.govnih.gov

Table 2: Characteristics of a Radioimmunoassay for (15S)-15-Methyl PGF2α

| Characteristic | Finding | Reference |

| Detection Limit | As low as 5 picograms in 100 µL of unextracted plasma | nih.gov |

| Cross-Reactivity with PGF2α | < 1% | nih.gov |

| Cross-Reactivity with C-1 methyl ester of 15-MF | 45% | nih.gov |

| Application | Measurement in plasma and amniotic fluid | nih.govnih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunochemical technique that can be used for the quantification of prostaglandins and their metabolites. In a competitive ELISA, the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for binding to a limited amount of antibody coated on a microplate. After a washing step to remove unbound components, a substrate for the enzyme is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of the antigen in the sample.

While specific ELISA kits for (15S)-15-Methyl PGF2β are not widely documented in the provided search results, the principle has been applied to related prostaglandin metabolites. For example, an ELISA kit has been developed for 13,14-dihydro-15-keto-PGF2α (PGFM), a major metabolite of PGF2α. antibodies-online.com This assay utilizes a rabbit polyclonal antibody with high specificity for PGFM. antibodies-online.com

The development of an ELISA for (15S)-15-Methyl PGF2β would follow a similar principle, requiring the production of a specific antibody and the optimization of assay conditions. The advantages of ELISA include the absence of radioactive materials, high throughput, and the potential for automation. However, like RIA, the specificity of the antibody is paramount, and cross-reactivity with other structurally related compounds must be thoroughly assessed to ensure accurate results.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical first step to isolate (15S)-15-methyl PGF2β from complex biological matrices such as plasma, serum, or urine, and to remove interfering substances that can compromise analytical sensitivity and accuracy. The primary goals are to concentrate the analyte, minimize matrix effects, and ensure the stability of the compound throughout the process.

The choice of extraction protocol depends on the nature of the biological matrix and the analytical technique to be employed. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods for prostaglandins.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For prostaglandins, this typically involves acidifying the aqueous sample to protonate the carboxylic acid group, making the molecule less polar, and then extracting it into an organic solvent. A specific LLE protocol for the simultaneous determination of carboprost (B24374) ((15S)-15-methyl PGF2β) and its methyl ester prodrug in dog plasma utilizes a mixture of ethyl ether and dichloromethane (B109758) (75:25, v/v) for extraction. nih.gov To ensure the stability of the methyl ester form and prevent its hydrolysis back to the active acid during sample collection and preparation, an esterase inhibitor like dichlorvos (B1670471) is often added to the blood sample. nih.gov Furthermore, cyclooxygenase inhibitors such as indomethacin (B1671933) may be added to the plasma to prevent the ex vivo enzymatic synthesis of endogenous prostaglandins after sample collection. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique that offers cleaner extracts and higher concentration factors compared to LLE. SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. For prostaglandins, reversed-phase sorbents (e.g., C18) are common. The general procedure involves conditioning the sorbent, loading the pre-treated sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. This technique is highly effective for cleaning up urine and plasma samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | Ethyl acetate, Ethyl ether/Dichloromethane. nih.gov | Cost-effective, simple procedure. | Labor-intensive, large solvent consumption, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent followed by elution. | Reversed-phase (e.g., C18), Polymeric (e.g., Strata-X). | High recovery, clean extracts, easily automated, high concentration factor. nih.gov | Higher cost per sample, requires method development. |

The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex matrices by mass spectrometry. This technique, known as stable isotope dilution analysis, involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample at the earliest stage of preparation.

This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, any sample loss during extraction, purification, or ionization affects both compounds equally. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for variations in sample recovery and matrix-induced ion suppression or enhancement. uab.edu

For the analysis of (15S)-15-methyl PGF2β (carboprost) and related prostaglandins, several deuterated standards are employed. For instance, in LC-MS/MS methods, PGF2α-d4 is a commonly used internal standard for quantifying carboprost. nih.gov Another study utilized alprostadil-d4 as the internal standard for the simultaneous analysis of carboprost and its methyl ester. nih.gov The choice of a suitable internal standard is critical; ideally, it should be a stable isotope-labeled version of the analyte itself. If that is not available, a structurally similar compound that co-elutes with the analyte can be used. uab.edu

| Internal Standard | Analyte(s) | Analytical Technique | Reference |

|---|---|---|---|

| PGF2α-d4 | Carboprost, Dinoprost (PGF2α), Cloprostenol | UHPLC-MS/MS | nih.gov |

| Alprostadil-d4 | Carboprost, Carboprost methylate | LC-MS/MS | nih.gov |

| Misoprostol-d5 | Misoprostol | UHPLC-MS/MS | nih.gov |

Isomer Separation and Configurational Assignments in Complex Samples

A significant analytical challenge in prostaglandin research is the existence of numerous isomers, including stereoisomers (enantiomers and diastereomers) and positional isomers, which often have identical masses and similar chromatographic properties but distinct biological activities. (15S)-15-methyl PGF2β has several chiral centers, including at positions 8, 9, 11, 12, and the synthetically introduced methyl group at position 15. The specific stereochemistry, particularly the S-configuration at C-15, is critical for its biological activity. Therefore, analytical methods must be capable of separating it from its (15R)-epimer and other related isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. This method employs a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the chiral separation of pharmaceutical compounds, including prostaglandins. nih.gov Studies have demonstrated the successful separation of the optical isomers of PGF2α using chiral HPLC, providing a basis for methods to confirm the enantiomeric purity of synthetic analogs like (15S)-15-methyl PGF2β. researchgate.netmdpi.com Optimization of the mobile phase composition (e.g., ratios of acetonitrile, methanol, and water) and column temperature is crucial to achieve adequate resolution. mdpi.com

Advanced Mass Spectrometry (MS) Techniques are also employed to differentiate isomers, especially when chromatographic separation is incomplete. While standard MS cannot distinguish between stereoisomers, tandem mass spectrometry (MS/MS or MSⁿ) can sometimes provide clues. Fragmentation patterns of isomers can differ, allowing for their distinction. For positional isomers like PGD₂ and PGE₂, which have the same chemical formula, innovative MS approaches have been developed. One such method involves the cationization of prostaglandins with silver ions, which, when combined with multistage fragmentation (MS³), generates characteristic product ions that enable the identification and even spatial imaging of different isomers directly in tissue samples. acs.orgdiva-portal.org Such advanced techniques highlight the ongoing development of methods to tackle the complexity of prostaglandin analysis in biological systems.

| Challenge | Analytical Technique | Principle | Application Example |

|---|---|---|---|

| Stereoisomer Separation (e.g., 15S vs. 15R) | Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. nih.gov | Separation of PGF2α enantiomers using a polysaccharide-based column. researchgate.netmdpi.com |

| Positional Isomer Distinction (e.g., PGF vs. PGE) | Tandem Mass Spectrometry (MS/MS) | Differentiation based on unique fragmentation patterns of precursor ions. uab.edu | Structural elucidation of PGF2α from its MS/MS spectrum. uab.edu |

| Complex Isomer Mixtures | Advanced MS (e.g., Silver Cationization MS³) | Generation of isomer-specific product ions through specialized ionization and multi-stage fragmentation. acs.orgdiva-portal.org | Distinguishing and imaging PGE₂, PGD₂, and Δ12-PGD₂ in tissue. diva-portal.org |

Preclinical Research Models for Investigating 15s 15 Methyl Pgf2β Biological Activity

In Vitro Cellular Systems for Molecular and Cellular Studies

In vitro cellular systems are fundamental in dissecting the molecular and cellular mechanisms of action of (15S)-15-methyl PGF2β. These models allow for controlled experiments to study receptor interactions, signal transduction pathways, and cellular responses.

(15S)-15-Methyl PGF2β is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and exerts its effects by acting as a potent agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. patsnap.comnih.gov Therefore, cell lines that endogenously express the FP receptor or have been engineered to express it are crucial for studying the specific interactions and downstream signaling events. While specific cell line names are not always detailed in the literature, studies on PGF2α analogues typically utilize cell lines such as human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells transfected with the human FP receptor. These systems are instrumental in conducting receptor binding assays to determine the affinity of (15S)-15-methyl PGF2β for the FP receptor and to characterize its agonist properties.

The primary signaling pathway activated by the binding of (15S)-15-methyl PGF2β to the FP receptor involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event in smooth muscle contraction. patsnap.com

Isolated primary cells provide a more physiologically relevant system to study the effects of (15S)-15-methyl PGF2β on specific cell types.

Smooth Muscle Cells: Assays using isolated uterine smooth muscle cells (myometrial cells) are central to understanding the potent uterotonic effects of this compound. These studies have demonstrated that (15S)-15-methyl PGF2β directly stimulates myometrial contractions. simsrc.edu.indrugbank.com The mechanism involves the aforementioned increase in intracellular calcium levels within these cells. patsnap.com Similar assays on bronchial and vascular smooth muscle cells have also been conducted, revealing the potential for bronchoconstriction and effects on blood pressure. nih.govdrugbank.com

Platelets: While the primary focus of (15S)-15-methyl PGF2β research has been on its smooth muscle effects, prostaglandins (B1171923) are known to influence platelet aggregation. In vitro assays using isolated platelets can be employed to investigate any potential pro- or anti-aggregatory effects of this compound.

Mast Cells and Immune Cells: The role of prostaglandins in inflammation and immune responses is well-established. In vitro assays using isolated mast cells and various immune cell populations (e.g., lymphocytes, macrophages) can be utilized to explore the immunomodulatory properties of (15S)-15-methyl PGF2β.

Ex Vivo Organ and Tissue Preparations

Ex vivo models, which involve the use of isolated organs and tissues, bridge the gap between in vitro cellular studies and in vivo animal models. They allow for the investigation of the compound's effects on intact tissue systems while maintaining a controlled experimental environment.

The contractile effects of (15S)-15-methyl PGF2β on smooth muscle are a key area of investigation using ex vivo preparations.

Uterine Smooth Muscle: Isolated strips of myometrium from various species, including humans, are used to measure the contractile force and frequency in response to (15S)-15-methyl PGF2β. These studies have consistently shown that it is a potent stimulator of uterine contractions. nih.govnih.gov In a comparative study, (15S)-15-methyl PGF2α was found to be 10-20 times more potent than the naturally occurring PGF2α in inducing contractions in the human myometrium during early pregnancy. nih.gov

Gastric Smooth Muscle: (15S)-15-Methyl PGF2β also stimulates the smooth muscle of the gastrointestinal tract, which can lead to side effects such as nausea, vomiting, and diarrhea. nih.govdrugbank.com Ex vivo studies on isolated strips of gastric or intestinal smooth muscle can be used to quantify these contractile effects and to investigate the underlying receptor pharmacology.

Prostaglandins are known to play a role in gastric cytoprotection. Studies on the effects of prostaglandin analogues on the gastric mucosa are therefore of significant interest. While direct studies on (15S)-15-methyl PGF2β are limited, research on the related compound (15S)-15-methyl PGE2 methyl ester in rats has shown effects on phospholipid metabolism in the gastric mucosa. This suggests that similar ex vivo preparations of gastric mucosa could be used to investigate the effects of (15S)-15-methyl PGF2β on cellular integrity and protective mechanisms.

In Vivo Animal Models for Pharmacological Characterization

Table 1: In Vivo Animal Models Used in the Pharmacological Characterization of (15S)-15-Methyl PGF2β

| Animal Model | Investigated Effects | Key Findings |

|---|---|---|

| Rats | Reproduction, Teratology, Metabolism | Embryotoxicity at certain doses. The metabolism of a related compound, cis-delta4-15(S)-15-methylprostaglandin F1alpha methyl ester, was found to be slower than that of natural PGF2α, suggesting a longer duration of action. nih.gov |

| Rabbits | Teratology | Studies have been conducted to assess the potential for birth defects. |

| Rhesus Monkeys | Uterine Activity, Luteolysis | Induces luteolysis and reduces serum progesterone (B1679170) concentrations. Potent uterine stimulant. glpbio.com |

| Dogs | Uterine Infections | Used in the treatment of pyometra (uterine infection). researchgate.net |

These in vivo studies have been crucial in establishing the potent uterine stimulant properties of (15S)-15-methyl PGF2β, which underpins its clinical applications. glpbio.comnih.govnih.gov For instance, studies in rhesus monkeys have demonstrated its ability to induce luteolysis and stimulate uterine contractions. glpbio.com Pharmacokinetic studies in rats have shown that the methylation at the C-15 position makes the compound more resistant to metabolic degradation, leading to a longer half-life and duration of action compared to natural PGF2α. nih.gov Furthermore, animal models have been essential for evaluating the compound's effects on other organ systems and for preclinical safety assessment. simsrc.edu.in

Rodent Models (e.g., rats, mice)

Rodent models, particularly rats and mice, are frequently used in the initial stages of preclinical research due to their well-characterized genetics, relatively short gestation periods, and ease of handling. Studies involving (15S)-15-Methyl PGF2β in these models have primarily focused on its reproductive and teratological effects.

In male Sprague-Dawley rats, the administration of (15S)-15-methyl prostaglandin F2 alpha methyl ester via silicone rubber disc implants was shown to impact fertility. nih.gov One week following the implantation of discs containing 1% of the compound, a reduction in both potency and fertility was observed. nih.gov While these effects were transient with the 1% formulation, returning to normal within two weeks, implants with a 2% concentration led to apparent impotence in the first week, with full fertility not returning until eleven weeks post-implantation. nih.gov

Studies in pregnant rats have demonstrated that (15S)-15-Methyl PGF2β exhibits a significant embryolethal effect. documentsdelivered.com The compound was found to be abortifacient, and its administration during organogenesis was associated with a variety of skeletal anomalies in the fetuses, primarily affecting the ribs and thoracic vertebrae. documentsdelivered.com In a perinatal-postnatal study, rats were most sensitive to the abortifacient effects when the compound was administered starting on the 15th day of gestation. documentsdelivered.com This research also noted that at higher doses, treatment was associated with abortion, poor viability of offspring, and impaired lactation. documentsdelivered.com However, when administered to male and female rats for several consecutive days before mating, it did not have an adverse effect on reproduction. documentsdelivered.com

While specific detailed studies on mice are less frequently highlighted in the primary literature for this specific compound, they are mentioned as a subject species in pharmacological studies of 15-methyl prostaglandin F2 alpha, indicating their use in general screening and activity assessment. nih.gov

Table 1: Summary of Research Findings in Rodent Models

| Model Organism | Area of Investigation | Key Findings |

|---|---|---|

| Rat (Male) | Fertility and Potency | Implants containing the compound reduced potency and fertility in a concentration-dependent manner. nih.gov |

| Rat (Pregnant Female) | Embryotoxicity and Teratology | High order of embryolethality; associated with skeletal anomalies (ribs and thoracic vertebrae) in fetuses. documentsdelivered.com |

| Perinatal/Postnatal Effects | Increased sensitivity to abortifacient effects late in gestation; led to poor viability and impaired lactation at higher doses. documentsdelivered.com |

| Rat (Pre-mating) | Reproductive Performance | No adverse effects on reproduction when administered to males and females before mating. documentsdelivered.com |

Non-Rodent Models (e.g., rabbits, rhesus monkeys, dogs, cats)

Non-rodent models are employed to investigate biological activities that may be more translatable to human physiology. The use of species such as rabbits, rhesus monkeys, and dogs has provided crucial data on the effects of (15S)-15-Methyl PGF2β.

Rabbits have been used in teratology studies and have shown a higher sensitivity to the embryolethal effects of (15S)-15-Methyl PGF2β compared to rats. documentsdelivered.com When administered during the second week of gestation, the compound interfered with nidation or early embryonic development. documentsdelivered.com Despite the high level of embryolethality, fetuses that did survive in dose-ranging studies were found to be normal, with few gross or visceral anomalies. documentsdelivered.com

Rhesus monkeys have been a key model for studying the compound's effects on the female reproductive system. Research has demonstrated its potent luteolytic activity, inhibiting the corpus luteum. nih.govnih.gov The methyl ester of (15S)-15-methyl PGF2 alpha was found to significantly lower serum progesterone levels. nih.gov One study showed that it reduced progesterone to 12% of pretreatment values within 24 hours. nih.gov This luteolytic action is a key mechanism behind its ability to terminate early pregnancy. nih.gov The primary action during early gestation in this model is believed to be on the conceptus rather than directly on the corpus luteum. nih.gov

In dogs , the biological activity of (15S)-15-Methyl PGF2β has been investigated in the context of its cardiovascular and pulmonary effects. Studies have shown that it is a potent pressor substance in the pulmonary circulation. nih.govnih.gov Infusions of the compound into the lobar artery resulted in a significant increase in lobar arterial pressure by actively constricting pulmonary veins and small arteries. nih.govnih.gov It was found to be approximately ten times more potent than its parent compound, PGF2α, in elevating pulmonary vascular resistance in dogs. nih.govnih.gov Furthermore, it directly contracted isolated helical segments of canine intrapulmonary arteries and veins in a dose-dependent manner. nih.gov

There is a lack of specific research findings on the biological activity of (15S)-15-Methyl PGF2β in cats within the reviewed scientific literature.

Table 2: Summary of Research Findings in Non-Rodent Models

| Model Organism | Area of Investigation | Key Findings |

|---|---|---|

| Rabbit | Embryotoxicity | More sensitive than rats to embryolethal effects; interferes with nidation and early embryonic development. documentsdelivered.com |

| Rhesus Monkey | Reproductive Endocrinology | Potent luteolytic agent, significantly depressing serum progesterone levels. nih.gov |

| Pregnancy Termination | Effective in terminating early gestation, with a primary action on the conceptus. nih.gov | |

| Dog | Pulmonary Circulation | Potent vasoconstrictor, significantly increasing pulmonary vascular resistance. nih.govnih.gov |

Emerging Research Avenues and Future Directions

Rational Design and Synthesis of Advanced (15S)-15-Methyl PGF2β Derivatives with Tuned Biological Profiles

The rational design of novel (15S)-15-Methyl PGF2β derivatives is a promising strategy to enhance therapeutic efficacy and specificity. The synthesis of Carboprost (B24374) itself is a prime example of rational design, where the addition of a methyl group at the C-15 position effectively blocks oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the rapid inactivation of natural prostaglandins (B1171923). wikipedia.orgelsevierpure.comdntb.gov.ua This single modification significantly prolongs the compound's biological half-life while retaining its potent activity at the prostaglandin (B15479496) F (FP) receptor. patsnap.comdrugbank.com

Future research in this area focuses on creating new analogs with fine-tuned biological profiles. This involves modifying the parent structure to:

Enhance Receptor Selectivity: While (15S)-15-Methyl PGF2β primarily acts on the FP receptor, many prostanoids exhibit cross-reactivity with other prostaglandin receptors (e.g., EP receptors). nih.govdrugbank.com Synthetic chemistry efforts can introduce structural changes to the alpha- and omega-chains of the molecule to increase affinity for the FP receptor while reducing interaction with others, potentially minimizing off-target effects.

Improve Physicochemical Properties: The development of esterified derivatives, such as the methyl ester of (15S)-15-methyl PGF2α, aims to increase lipophilicity and enhance membrane permeability. caymanchem.comsapphire-usa.comglpbio.com This strategy can improve drug delivery and cellular uptake, with the active compound being released upon in-vivo hydrolysis of the ester bond. caymanchem.comsapphire-usa.com

Modulate Potency and Duration of Action: Further alterations to the molecular scaffold could modulate the potency and duration of the biological response. Synthetic strategies often utilize versatile intermediates like the Corey lactone, which allows for the introduction of various functional groups at key positions, enabling the creation of a library of derivatives for biological screening. wikipedia.org

Structure-activity relationship (SAR) studies are central to this rational design process, systematically correlating chemical structure modifications with changes in biological activity to guide the synthesis of more advanced and targeted therapeutic agents. researchgate.net

Investigation of Unexplored Biological Roles and Novel Pathways

While the uterotonic effects of (15S)-15-Methyl PGF2β are well-established, its full biological activity spectrum is likely much broader and remains an area of active investigation. nih.govdeepdyve.com Prostanoids are ubiquitous signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, immune response, blood pressure regulation, and cell growth. creative-proteomics.comnih.govresearchgate.net As a stable PGF2α analog, (15S)-15-Methyl PGF2β provides a unique tool to probe these systems.

Future research directions include:

Exploring Non-Canonical Signaling: (15S)-15-Methyl PGF2β exerts its effects by binding to G-protein coupled receptors. nih.govnih.gov Research into the specific signaling cascades activated by this analog in different cell types could uncover novel pathways. This includes investigating potential interactions with receptor splice variants or the formation of receptor heterodimers, which could lead to distinct downstream cellular responses. drugbank.com

Investigating Roles in Other Tissues: Prostaglandin F receptors are expressed in various tissues beyond the uterus, including the vascular system and other smooth muscles. The vasoconstrictive properties of Carboprost suggest a role in cardiovascular regulation that could be explored further. nih.govpatsnap.com

Metabolite Activity: Although designed to resist metabolism at C-15, (15S)-15-Methyl PGF2β may undergo other metabolic transformations, such as β-oxidation or ω-oxidation, similar to natural prostaglandins. metwarebio.commdpi.com The resulting metabolites could possess their own unique biological activities. Identifying these metabolites and characterizing their functions represents an important and unexplored research avenue. mdpi.comnih.gov

The table below summarizes the known primary action of (15S)-15-Methyl PGF2β and potential areas for the investigation of unexplored roles.

| Area of Biological Activity | Known Role of (15S)-15-Methyl PGF2β | Potential Unexplored Research Avenue |

|---|---|---|

| Reproductive System | Potent stimulation of uterine smooth muscle contractions. nih.gov | Elucidation of signaling pathways involving specific FP receptor splice variants. drugbank.com |

| Cardiovascular System | Vasoconstriction, potential for elevated blood pressure. patsnap.com | Detailed investigation into the role in regulating vascular tone and local blood flow. |

| Inflammation & Immunity | Largely uncharacterized. | Exploring potential pro- or anti-inflammatory roles, given the broad involvement of eicosanoids in inflammation. creative-proteomics.com |

| Metabolism | Designed to be resistant to 15-PGDH-mediated inactivation. wikipedia.org | Identification and functional characterization of metabolites formed via alternative pathways like β- and ω-oxidation. mdpi.comnih.gov |

Integration of Computational Chemistry and Predictive Modeling in Structure-Activity Relationship Studies

Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of new therapeutic agents. Integrating computational chemistry and predictive modeling into the study of (15S)-15-Methyl PGF2β and its derivatives can provide deep insights into their structure-activity relationships (SAR). nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. By creating homology models of the human FP receptor, researchers can perform in silico docking studies to predict how different synthetic analogs of (15S)-15-Methyl PGF2β will bind. elsevierpure.comresearchgate.net These simulations can estimate binding affinity and identify key amino acid interactions, guiding the design of derivatives with higher potency and selectivity. elsevierpure.comdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can help understand the stability of the binding interaction and the conformational changes the receptor undergoes upon activation, offering a more nuanced picture than static docking models. elsevierpure.com

Predictive Modeling: Machine learning and deep learning models can be trained on existing SAR data to predict the biological activity of novel, untested compounds. plos.org Such models can rapidly screen virtual libraries of thousands of potential PGF2β derivatives to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. plos.org

These computational methods serve as a powerful complement to traditional experimental approaches, enabling a more efficient and targeted exploration of the chemical space around the (15S)-15-Methyl PGF2β scaffold. nih.govresearchgate.net

Development of Novel Analytical Strategies for Comprehensive Prostanoid Profiling

A significant challenge in understanding the complete biological role of prostanoids is the analytical difficulty in measuring them accurately. These molecules are typically present at very low concentrations, have short half-lives, and exist as part of a complex mixture of structurally similar isomers. mdpi.comacs.org The development of novel and more powerful analytical strategies is crucial for advancing the field.

Future directions in this area are centered on:

Advanced Mass Spectrometry Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for prostanoid analysis due to its high sensitivity and specificity. creative-proteomics.commetwarebio.comnih.gov Ongoing developments focus on improving instrumentation, enhancing ionization efficiency, and creating highly specific multiple reaction monitoring (MRM) methods to quantify dozens of eicosanoids and their metabolites in a single run. nih.govmdpi.com

Targeted Lipidomics: This approach aims to simultaneously measure a comprehensive panel of lipid mediators, including prostaglandins, thromboxanes, and leukotrienes. metwarebio.comresearchgate.net By providing a "snapshot" of the entire eicosanoid network, targeted lipidomics can reveal how the administration of a compound like (15S)-15-Methyl PGF2β perturbs these interconnected pathways. nih.govsigmaaldrich.com

Improved Sample Preparation: The accuracy of any analysis depends on the quality of the sample preparation. Research is focused on optimizing extraction protocols for different biological matrices (e.g., plasma, urine, tissue) to improve the recovery and stability of prostanoids while removing interfering substances. mdpi.comresearchgate.net

Metabolite Analysis: Since primary prostanoids are rapidly metabolized, measuring their more stable downstream metabolites in urine or plasma can provide a more reliable and integrated measure of their biosynthesis over time. mdpi.comresearchgate.net Developing validated assays for the metabolites of (15S)-15-Methyl PGF2β will be essential for fully understanding its pharmacokinetics and biological impact. mdpi.com

The table below outlines a comparison of analytical techniques used for prostanoid profiling.

| Analytical Technique | Advantages | Limitations | Future Development Focus |

|---|---|---|---|

| Immunoassays (EIA, RIA) | High-throughput, relatively inexpensive. | Potential for low specificity and cross-reactivity with other isomers. acs.org | Development of highly specific monoclonal antibodies. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for structural analysis. | Requires chemical derivatization, can be time-consuming. acs.org | Streamlining derivatization and sample processing steps. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, high specificity, ability to profile multiple analytes simultaneously. creative-proteomics.commetwarebio.com | High instrument cost, potential for matrix effects. | Improving chromatographic separation of isomers, developing more comprehensive targeted panels. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing the stereochemical purity of (15S)-15-Methyl PGF2β, and how do they address potential enantiomeric impurities?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and chiral stationary phases are standard for verifying stereochemical integrity . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm the 15S configuration by comparing chemical shifts with reference spectra. For enantiomeric impurity detection, circular dichroism (CD) spectroscopy provides complementary data, with thresholds set at ≤1% impurity for pharmacologically relevant studies .

Q. How should researchers design in vitro assays to evaluate the stability of (15S)-15-Methyl PGF2β under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., serum or liver microsomes). Quantify degradation via LC-MS at timed intervals (0, 6, 12, 24 hours). Include controls with protease inhibitors or antioxidants (e.g., ascorbic acid) to isolate degradation pathways. Data should report half-life () and degradation products, validated against reference standards .

Q. What protocols are recommended for synthesizing (15S)-15-Methyl PGF2β derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Use regioselective methylation at the 15-position via Mitsunobu reactions or enzymatic catalysis (e.g., lipases) to preserve stereochemistry. Post-synthetic modifications (e.g., esterification of carboxyl groups) require anhydrous conditions and characterization by FT-IR and -NMR (if fluorinated analogs are synthesized). Purity must exceed 95% (HPLC), with chiral integrity confirmed as in Question 1 .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the receptor binding affinity of (15S)-15-Methyl PGF2β across different experimental models (e.g., cell lines vs. tissue explants)?

- Methodological Answer : Contradictions often arise from receptor isoform heterogeneity or assay conditions. Use competitive binding assays (e.g., radioligand displacement with -PGF2α) across multiple models (HEK293 cells overexpressing FP receptors vs. primary myometrial tissue). Normalize data to receptor density (qPCR or Western blot) and report values with 95% confidence intervals. Statistical reconciliation via meta-analysis (PRISMA guidelines) is advised .

Q. What strategies optimize the synthesis of (15S)-15-Methyl PGF2β for large-scale but non-commercial research applications (e.g., animal studies)?

- Methodological Answer : Scale-up requires minimizing chiral inversion. Use flow chemistry with immobilized catalysts (e.g., polystyrene-supported DIAD in Mitsunobu reactions) to enhance yield (≥80%) and reduce purification steps. Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progression. For animal studies, ensure endotoxin levels <0.1 EU/mg via LAL assay .

Q. How should researchers design dose-response studies to distinguish between on-target (FP receptor-mediated) and off-target effects of (15S)-15-Methyl PGF2β in complex biological systems?

- Methodological Answer : Employ FP receptor knockout (KO) models or selective antagonists (e.g., AL-8810) as controls. Use a logarithmic dose range (1 nM–10 µM) and measure downstream effectors (e.g., intracellular Ca flux via Fura-2 AM). Off-target effects are identified when responses persist in KO models or are unaltered by antagonists. Data must include Hill slopes and maximal efficacy () comparisons .

Q. What computational approaches are validated for predicting the metabolic fate of (15S)-15-Methyl PGF2β in silico, and how do they align with in vivo data?

- Methodological Answer : Use Schrödinger’s MetaSite or CypReact for phase I metabolism predictions (e.g., ω-1 hydroxylation). Validate with in vivo metabolite profiling (LC-MS/MS of plasma and urine from rodent studies). Dock prioritized metabolites into FP receptor crystal structures (PDB: 6KQ2) to assess residual activity. Discrepancies >20% between in silico and in vivo results necessitate re-evaluation of force field parameters .

Synthesis and Data Analysis

Q. How can researchers address batch-to-batch variability in (15S)-15-Methyl PGF2β purity during longitudinal studies?